molecular formula C20H19Cl2N3O3 B14595172 3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one CAS No. 61205-45-6

3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one

Cat. No.: B14595172
CAS No.: 61205-45-6
M. Wt: 420.3 g/mol
InChI Key: JQOXUNLTUJHVNG-UHFFFAOYSA-N
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Description

3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The dichloro, nitrophenyl, and piperidinyl groups can be introduced through various substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of chlorine atoms can result in various substituted azetidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl and piperidinyl groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichloro-4-phenylazetidin-2-one: Lacks the nitrophenyl and piperidinyl groups.

    4-(4-Nitrophenyl)-1-phenylazetidin-2-one: Lacks the dichloro and piperidinyl groups.

    1-[2-(Piperidin-1-yl)phenyl]azetidin-2-one: Lacks the dichloro and nitrophenyl groups.

Uniqueness

3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is unique due to the combination of dichloro, nitrophenyl, and piperidinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61205-45-6

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

3,3-dichloro-4-(4-nitrophenyl)-1-(2-piperidin-1-ylphenyl)azetidin-2-one

InChI

InChI=1S/C20H19Cl2N3O3/c21-20(22)18(14-8-10-15(11-9-14)25(27)28)24(19(20)26)17-7-3-2-6-16(17)23-12-4-1-5-13-23/h2-3,6-11,18H,1,4-5,12-13H2

InChI Key

JQOXUNLTUJHVNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2N3C(C(C3=O)(Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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